Clindamycin 3-Phosphate
CAS No.: 28708-34-1
Cat. No.: VC0194064
Molecular Formula: C18H34ClN2O8PS
Molecular Weight: 505.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28708-34-1 |
---|---|
Molecular Formula | C18H34ClN2O8PS |
Molecular Weight | 505.0 g/mol |
IUPAC Name | [2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate |
Standard InChI | InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
Standard InChI Key | ZMGZEXFHZBYORP-UHFFFAOYSA-N |
Isomeric SMILES | CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl |
SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
Canonical SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
Introduction
Biochemical Properties and Mechanism of Action
Molecular Mechanism
The fundamental mechanism of action of Clindamycin 3-Phosphate, once converted to active clindamycin, involves binding to the 50S ribosomal subunit of bacteria. This interaction disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation in bacterial protein synthesis. This mechanism makes clindamycin effective against a wide range of bacteria, particularly anaerobes and gram-positive cocci.
Cellular Effects
At the cellular level, Clindamycin 3-Phosphate influences bacterial cell function in several significant ways. Once converted to its active form, it decreases the adherence of bacteria to host cells and increases intracellular killing of organisms. These properties enhance its effectiveness in treating various bacterial infections, particularly those caused by anaerobic bacteria.
The activity profile of Clindamycin 3-Phosphate encompasses susceptible anaerobic bacteria, streptococci, pneumococci, and staphylococci, making it valuable for treating lower respiratory tract infections, skin and skin structure infections, and various other serious bacterial infections .
Pharmacokinetics and Metabolism
Clindamycin 3-Phosphate undergoes dephosphorylation in vivo to release active clindamycin. The metabolism of clindamycin primarily involves the CYP3A4/5 enzymes, which convert it to bioactive N-demethyl and sulfoxide metabolites. This metabolic pathway contributes to the compound's pharmacokinetic profile and eventual elimination from the body.
Synthesis and Production Methods
Chemical Synthesis
The synthesis of Clindamycin 3-Phosphate typically involves the phosphorylation of clindamycin. One common synthetic route employs phosphorus oxychloride as a phosphorylating agent and 1,2,4-triazole as an acid-binding agent. The reaction proceeds through the formation of an intermediate, isopropylidene clindamycin phosphate, which is subsequently hydrolyzed to yield Clindamycin 3-Phosphate.
Industrial production methods generally scale up this basic synthetic approach, with optimizations for yield and purity. Advanced purification techniques, including crystallization and chromatography, are employed to ensure the final product meets pharmaceutical standards.
Biological Synthesis
An alternative production method for Clindamycin 3-Phosphate involves biological synthesis. Research has demonstrated that Streptomyces coelicolor Müller can phosphorylate clindamycin, yielding Clindamycin 3-Phosphate . This biological phosphorylation requires a ribonucleoside triphosphate and Mg²⁺ as cofactors . The enzymatic process represents an interesting biological pathway for the production of this important pharmaceutical compound.
Analytical Methods and Characterization
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection represents a primary analytical method for the characterization and quantification of Clindamycin 3-Phosphate. According to detailed analytical studies, gradient reversed-phase HPLC methods have been developed for the analysis of Clindamycin 3-Phosphate in pharmaceutical preparations .
Table 1: HPLC Parameters for Clindamycin 3-Phosphate Analysis
Parameter | Value |
---|---|
Retention Time | 19.72 minutes |
Relative Retention Time | 0.94 (relative to Clindamycin Phosphate) |
USP Resolution | 5.3 (between Clindamycin 3-Phosphate and Clindamycin Phosphate) |
These parameters provide critical reference points for the identification and quantification of Clindamycin 3-Phosphate in pharmaceutical formulations and research samples .
Identification Methods
The identification of Clindamycin 3-Phosphate typically employs multiple complementary techniques. HPLC-UV with photodiode array (PDA) detection serves as a chromatographic identification method, allowing for both retention time comparison and spectral matching . These methods provide reliable identification of the compound in various pharmaceutical preparations.
Parameter | Specification | Results |
---|---|---|
Linearity Range | 0.05% to 5.0% for impurities | Correlation coefficient > 0.99 |
Linearity Range (Clindamycin) | 0.05% to 10.0% | Correlation coefficient > 0.99 |
Accuracy (0.10% level) | Recovery: 100 ± 20.0% | Within specifications |
Accuracy (2.5% level) | Recovery: 100 ± 10.0% | Within specifications |
Accuracy (5.0% level) | Recovery: 100 ± 5.0% | Within specifications |
Repeatability (0.10% level) | RSD ≤ 10.0% | Within specifications |
These validation parameters ensure the reliability and accuracy of analytical methods used for quality control of Clindamycin 3-Phosphate preparations .
Therapeutic Applications
Conventional Pharmaceutical Formulations
Clindamycin 3-Phosphate is primarily utilized in injectable and topical formulations of clindamycin . Injectable preparations are essential for treating serious systemic infections, while topical formulations address conditions such as severe acne. The phosphate salt form provides favorable solubility characteristics for these administration routes.
The therapeutic applications of Clindamycin 3-Phosphate-containing formulations include treatment of:
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Serious infections caused by susceptible anaerobic bacteria
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Infections due to susceptible strains of streptococci, pneumococci, and staphylococci
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Lower respiratory tract infections including pneumonia
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Skin and skin structure infections
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Gynecological infections
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Intra-abdominal infections
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Septicemia
Novel Delivery Systems
Recent research has explored advanced delivery systems incorporating Clindamycin 3-Phosphate. One notable development involves the formulation of clindamycin phosphate-loaded calcium carbonate nanoparticles for treating osteomyelitis . This approach represents an innovative strategy for delivering the antibiotic directly to infected bone tissue, potentially enhancing therapeutic efficacy while reducing systemic exposure and associated side effects.
Such novel delivery systems highlight the continuing relevance of Clindamycin 3-Phosphate in contemporary pharmaceutical research and its potential for addressing challenging clinical conditions through advanced formulation approaches.
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